

Application Notes and Protocols for IPN60090 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 is a potent and selective inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. By blocking the conversion of glutamine to glutamate, **IPN60090** disrupts the tricarboxylic acid (TCA) cycle and glutathione synthesis, leading to reduced tumor cell proliferation and survival.[1][2] These application notes provide detailed protocols for the use of **IPN60090** in preclinical in vivo mouse models, including dosage, formulation, and experimental procedures for single-agent and combination therapy studies.

Data Presentation

In Vitro Potency of IPN60090

Assay Type	Target	Cell Line	IC50 (nM)
Enzymatic Assay	Recombinant Human GLS1 (GAC isoform)	-	31
Cell Proliferation Assay	-	A549 (Non-Small Cell Lung Cancer)	26

In Vivo Efficacy of IPN60090 in Mouse Models



Mouse Model	Tumor Type	Treatmen t	Dosage	Administr ation Route	Tumor Growth Inhibition (TGI)	Citation
H2122 Xenograft	Non-Small Cell Lung Cancer	IPN60090	100 mg/kg, BID	Oral	Similar efficacy to CB-839 at 250 mg/kg, BID	[3]
Ru337 PDX	Non-Small Cell Lung Cancer	IPN60090	100 mg/kg, BID	Oral	28%	[3]
Ru337 PDX	Non-Small Cell Lung Cancer	IPN60090 + TAK-228	100 mg/kg, BID (IPN60090)	Oral	85% (Combinati on)	[3]
Syngeneic Models	Various	IPN60090 + anti-PD-1	Not Specified	Oral (IPN60090) , IP (anti- PD-1)	Enhanced antitumor immune response	[4]

Note: More specific quantitative data on dose-dependent monotherapy TGI and combination therapy TGI with anti-PD-1 is not readily available in the public domain. Researchers should perform dose-finding studies to determine the optimal dose for their specific model.

Preclinical Toxicity Profile of IPN60090 in Mice

Study Type	Species	Dosage	Observation	Citation
General Toxicity	Mouse	Not Specified	No significant changes in body weight or adverse effects were reported in the primary efficacy studies.	[5][6]



Note: It is recommended to monitor animal health daily, including body weight, food and water intake, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) during in vivo studies.

Experimental Protocols Preparation of IPN60090 Formulation for Oral Gavage

Materials:

- IPN60090 (bis-hydrochloride salt)
- Methylcellulose (400 cP)
- Sterile, deionized water
- Magnetic stirrer and stir bar
- Beakers
- Autoclave

- To prepare a 0.5% (w/v) methylcellulose solution, heat approximately one-third of the final required volume of deionized water to 60-70°C.
- While stirring, slowly add the methylcellulose powder to the heated water.
- Continue stirring until the methylcellulose is thoroughly wetted and a uniform milky suspension is formed.
- Remove the solution from the heat and add the remaining two-thirds of the water as cold or ice-cold water.
- Continue stirring the solution at 4°C (in a cold room or on ice) until it becomes clear and viscous. This may take several hours or overnight.



- Once the methylcellulose solution is clear, weigh the required amount of IPN60090 (bishydrochloride salt) and add it to the vehicle.
- Stir the mixture until the compound is uniformly suspended. Gentle warming may be used if necessary to aid dissolution, but the stability of the compound under these conditions should be verified.
- The final formulation should be stored at 4°C and protected from light. It is recommended to prepare the formulation fresh or validate its stability for longer storage.

Establishment of a Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) Model

Materials:

- 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)
- · Freshly resected human NSCLC tumor tissue
- Surgical instruments (scalpels, forceps)
- Matrigel (optional)
- Anesthesia (e.g., isoflurane)
- Animal housing facility (SPF)

- Within 2 hours of surgical resection, transport the fresh tumor specimen in a sterile container on ice.
- In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.
- Mince the tumor tissue into small fragments of approximately 2-3 mm³.
- Anesthetize the recipient immunodeficient mouse.



- Make a small incision in the skin on the flank of the mouse.
- Using forceps, create a subcutaneous pocket.
- (Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
- Implant a single tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mice for tumor growth by caliper measurements at least twice a week.
- Once the tumors reach a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor can be harvested for serial passaging into new cohorts of mice.

In Vivo Efficacy Study of IPN60090 as a Single Agent

Materials:

- Tumor-bearing mice (e.g., NSCLC PDX model) with established tumors (e.g., 100-200 mm³)
- Prepared IPN60090 formulation
- · Oral gavage needles
- Calipers for tumor measurement
- Scale for body weight measurement

- Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
- Record the initial tumor volume and body weight of each mouse.
- Administer IPN60090 orally via gavage at the desired dose (e.g., 25, 50, or 100 mg/kg) twice daily (BID). The vehicle control group should receive the same volume of the 0.5% methylcellulose solution.



- Measure tumor volumes and body weights 2-3 times per week.
- Continue treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

In Vivo Efficacy Study of IPN60090 in Combination with an Anti-PD-1 Antibody

Materials:

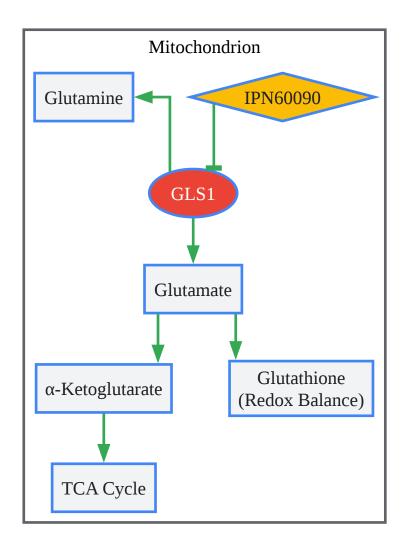
- Syngeneic tumor-bearing mice (e.g., MC38, CT26) with established tumors
- Prepared IPN60090 formulation
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14, 29F.1A12) or appropriate isotype control
- Sterile PBS for antibody dilution
- Syringes and needles for intraperitoneal (IP) injection

- Establish syngeneic tumors in immunocompetent mice.
- Once tumors are established, randomize mice into four groups: Vehicle + Isotype control,
 IPN60090 + Isotype control, Vehicle + anti-PD-1 antibody, and IPN60090 + anti-PD-1 antibody.
- Administer IPN60090 orally at the selected dose and schedule (e.g., 100 mg/kg, BID).



- Administer the anti-PD-1 antibody or isotype control via IP injection at a standard dose (e.g., 100-250 μg per mouse) and schedule (e.g., every 3-4 days).[4]
- Monitor tumor growth and body weight as described in the single-agent efficacy study protocol.
- At the end of the study, collect tumors and spleens for immune profiling by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells).

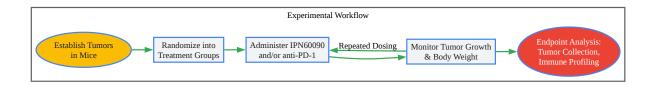
Visualizations





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Caption: Signaling pathway of IPN60090 action.



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Caption: General experimental workflow for in vivo efficacy studies.

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